REACTION_CXSMILES
|
[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)/[C:7](=[N:16]/C(=O)OCC)/[S:6]1)([CH3:4])([CH3:3])[CH3:2].[Si](I)(C)(C)C>C(Cl)(Cl)Cl.C(Cl)Cl>[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[C:7](=[NH:16])[S:6]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1S\C(\C(=C1)CC=1OC=CC1)=N/C(OCC)=O
|
Name
|
|
Quantity
|
389 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 65° C. for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1SC(C(=C1)CC=1OC=CC1)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |